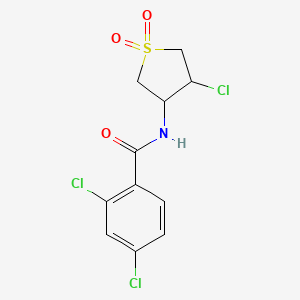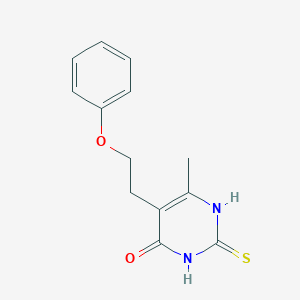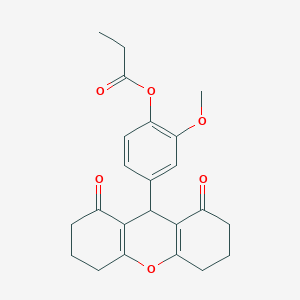![molecular formula C28H34ClN5O4S B14947863 1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B14947863.png)
1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{3-(4-CHLOROPHENYL)-5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyanilino group, and an imidazolidinyl group, among others. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 1-(3-{3-(4-CHLOROPHENYL)-5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include chlorophenyl derivatives, ethoxyaniline, and imidazolidinone. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
1-(3-{3-(4-CHLOROPHENYL)-5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-{3-(4-CHLOROPHENYL)-5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-{3-(4-CHLOROPHENYL)-5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-{3-(4-CHLOROPHENYL)-5-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
1-(4-CHLOROPHENYL)-3-(4-ETHOXYANILINO)-1-PROPANONE: This compound has a similar structure but lacks the imidazolidinyl group, which may result in different chemical and biological properties.
N-(3-chlorophenyl)-2-[4-(4-ethoxyanilino)-4-oxobutanoyl]-1-hydrazinecarboxamide: This compound has a similar chlorophenyl and ethoxyanilino group but differs in other functional groups, leading to distinct reactivity and applications
Propriétés
Formule moléculaire |
C28H34ClN5O4S |
|---|---|
Poids moléculaire |
572.1 g/mol |
Nom IUPAC |
1-[3-[3-(4-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H34ClN5O4S/c1-2-38-23-10-6-21(7-11-23)31-25(35)18-24-27(37)34(22-8-4-20(29)5-9-22)28(39)33(24)15-3-14-32-16-12-19(13-17-32)26(30)36/h4-11,19,24H,2-3,12-18H2,1H3,(H2,30,36)(H,31,35) |
Clé InChI |
ABRHIFHIZPRUHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14947785.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-methyl-5-(propan-2-yl)phenyl}-4-nitrobenzamide](/img/structure/B14947793.png)


![5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide](/img/structure/B14947803.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide](/img/structure/B14947820.png)
![(2Z)-N-(3-ethoxyphenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947822.png)
![1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14947825.png)
![4-[(4-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B14947835.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947849.png)
![4-(2-Chloro-5-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B14947853.png)
![Butan-2-one, 1-[3-(3,3-dimethyl-2-oxo-butylidene)piperazin-2-ylidene]-3,3-dimethyl-](/img/structure/B14947855.png)

